Adefovir is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of adefovir is as a Nucleoside Reverse Transcriptase Inhibitor.
Adefovir dipivoxil is an acyclic nucleotide analogue of adenosine used either alone or in combination with other agents as therapy of chronic hepatitis B. Adefovir does not appear to be a significant cause of drug induced liver injury, but initiation of therapy and sudden withdrawal of therapy can induce a transient exacerbation of the underlying hepatitis B.
Adefovir is a natural product found in Apis cerana with data available.
Adefovir is a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).
See also: Adefovir Dipivoxil (active moiety of).
Adefovir
CAS No.: 106941-25-7
Cat. No.: VC21347929
Molecular Formula: C8H12N5O4P
Molecular Weight: 273.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 106941-25-7 |
---|---|
Molecular Formula | C8H12N5O4P |
Molecular Weight | 273.19 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid |
Standard InChI | InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
Standard InChI Key | SUPKOOSCJHTBAH-UHFFFAOYSA-N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N |
Appearance | Off-White to Light Brown Solid |
Colorform | Off-white crystalline solid |
Melting Point | >250 °C |
Chemical Properties and Structure
Chemical Classification
Adefovir belongs to the class of acyclic nucleotide analogs. Specifically, it is an acyclic nucleotide analog of adenosine monophosphate that requires phosphorylation to become active against viral targets . The compound serves as the active moiety of the prodrug adefovir dipivoxil, which was developed to improve oral bioavailability.
Pharmacological Properties
The primary pharmacological property of adefovir is its ability to inhibit viral DNA polymerase. In vitro studies have demonstrated that the concentration of adefovir that inhibits 50% of viral DNA synthesis (IC50) ranges from 0.2 to 2.5 μM in HBV-transfected human hepatoma cell lines . Importantly, the combination of adefovir with lamivudine has shown additive anti-HBV activity, suggesting potential benefits for combination therapy approaches .
Mechanism of Action
Activation Pathway
Adefovir dipivoxil functions as a prodrug that is rapidly converted to adefovir following oral administration. Once inside cells, adefovir undergoes phosphorylation by cellular kinases to form the active metabolite, adefovir diphosphate . This activation process is critical for the compound's antiviral activity and occurs within infected hepatocytes.
Viral Inhibition Process
The activated form, adefovir diphosphate, exerts its antiviral effect through two primary mechanisms:
-
Competitive inhibition of HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate
-
Causing DNA chain termination after its incorporation into viral DNA
Studies have determined that the inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM . While highly selective for viral polymerase, adefovir diphosphate is also a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97 μM, respectively . This relative selectivity contributes to the compound's therapeutic window.
Pharmacokinetic Profile
Distribution
The volume of distribution (Vd) of adefovir at steady state has been determined through intravenous administration studies:
-
392 ± 75 mL/kg following intravenous administration of 1.0 mg/kg/day
-
352 ± 9 mL/kg following intravenous administration of 3.0 mg/kg/day
Protein binding of adefovir is minimal, with ≤4% binding across the adefovir concentration range of 0.1 to 25 μg/mL . This low protein binding suggests that drug interactions based on displacement from plasma proteins are unlikely to be clinically significant.
Therapeutic Applications
Treatment of Chronic Hepatitis B
Adefovir dipivoxil is primarily indicated for the treatment of chronic hepatitis B in adults . Clinical studies have demonstrated its efficacy in both hepatitis B e antigen (HBeAg)-positive and HBeAg-negative patients . The standard approved dose is 10 mg daily, which has shown a favorable balance between efficacy and safety .
Special Patient Populations
Adefovir dipivoxil has demonstrated efficacy in several special patient populations:
-
Patients with lamivudine-resistant HBV infections
-
Patients with decompensated liver disease
-
Individuals co-infected with HIV and HBV
These applications highlight the versatility of adefovir in addressing different clinical scenarios encountered in hepatitis B management.
Clinical Efficacy
Efficacy in Treatment-Naïve Patients
Large randomized controlled studies have demonstrated that adefovir dipivoxil results in significant histological, virological, and biochemical improvement in both HBeAg-positive and HBeAg-negative chronic HBV patients . In clinical trials, the proportion of adefovir dipivoxil recipients showing histological improvement in the liver was approximately twice that of placebo recipients .
While the rate of HBeAg seroconversion at 1 year (12%) was lower than both lamivudine and interferon, this rate increases with prolonged treatment . This suggests that longer treatment durations may be beneficial for achieving serological responses in certain patient populations.
Efficacy Against Lamivudine-Resistant HBV
One of the notable advantages of adefovir is its effectiveness against lamivudine-resistant HBV strains. In clinical trials involving patients chronically infected with lamivudine-resistant HBV, switching to or adding adefovir dipivoxil was significantly more effective at reducing serum HBV DNA levels than continuing lamivudine monotherapy .
Combination Therapy
Resistance Development
Resistance Profile
One of the advantages of adefovir dipivoxil is its relatively low resistance profile compared to other antiviral agents used in chronic hepatitis B treatment. Within 96 weeks of treatment with adefovir dipivoxil, a resistance-conferring mutation emerged in viral isolates from only 1.6% of patients . This low resistance rate makes adefovir a valuable option for long-term treatment of chronic hepatitis B.
Cross-Resistance Characteristics
In vitro studies have demonstrated favorable cross-resistance characteristics for adefovir. Viral isolates with adefovir-resistance mutations remained sensitive to lamivudine . Similarly, lamivudine-resistant HBV isolates remained sensitive to adefovir dipivoxil . This pattern of non-cross-resistance enhances the utility of adefovir in patients who have developed resistance to other antiviral agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume